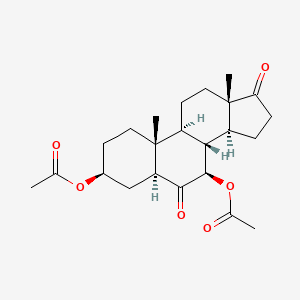![molecular formula C15H18O6S3 B14447116 1,3,5-Tris[(ethenesulfonyl)methyl]benzene CAS No. 76749-45-6](/img/structure/B14447116.png)
1,3,5-Tris[(ethenesulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(ethenesulfonyl)methyl]benzene is a chemical compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[(ethenesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the ethenesulfonyl groups can yield corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene involves its interaction with various molecular targets. The ethenesulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of ethenesulfonyl groups.
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
This compound is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and potential applications compared to other trisubstituted benzenes. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
76749-45-6 |
|---|---|
Formule moléculaire |
C15H18O6S3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1,3,5-tris(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C15H18O6S3/c1-4-22(16,17)10-13-7-14(11-23(18,19)5-2)9-15(8-13)12-24(20,21)6-3/h4-9H,1-3,10-12H2 |
Clé InChI |
MUPAKLRCEUOTSL-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)CC1=CC(=CC(=C1)CS(=O)(=O)C=C)CS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


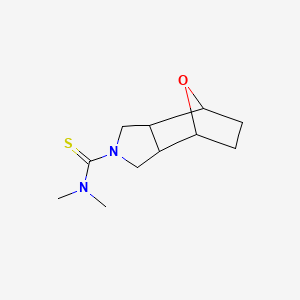


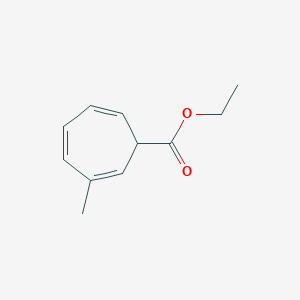

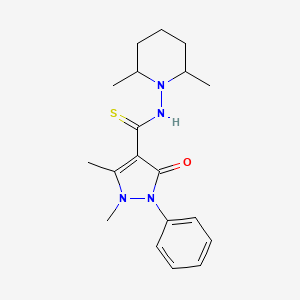
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
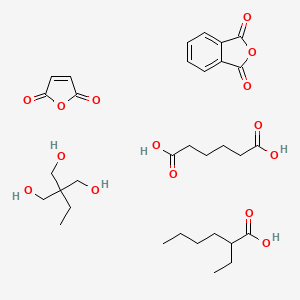
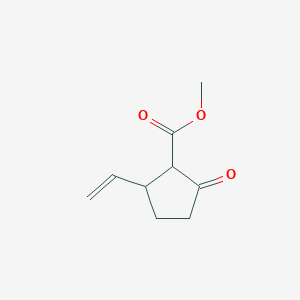
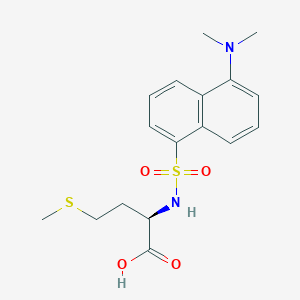
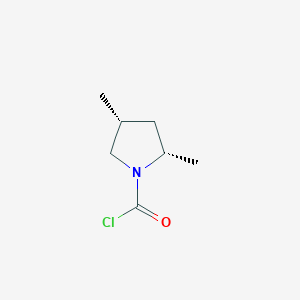
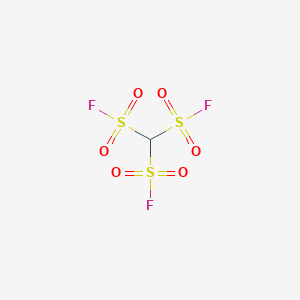
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
